1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that features both an azido group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene typically involves a multi-step process One common method starts with the sulfonation of 4-methylbenzene (toluene) to introduce the sulfonyl groupThe reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used to introduce the azido group.
Cycloaddition: Copper(I) catalysts are often used in cycloaddition reactions involving azides.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing azides to amines.
Major Products:
Amines: Reduction of the azido group yields amines.
Triazoles: Cycloaddition reactions produce triazole derivatives.
Scientific Research Applications
1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing nitrogen heterocycles.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
1-Azido-4-methylbenzene: This compound lacks the sulfonyl group and thus has different reactivity and applications.
1-(Azidomethyl)-2-methylbenzene: This compound has a similar azido group but differs in the position and nature of the substituents on the benzene ring.
Uniqueness: 1-Azido-2-(4-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both the azido and sulfonyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
61174-45-6 |
---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
1-azido-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)15-16-14/h2-9H,1H3 |
InChI Key |
URHAWASVLSAFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.